molecular formula C8H9ClS B8589041 1-Chloromethyl-3-methylsulfanylbenzene

1-Chloromethyl-3-methylsulfanylbenzene

Cat. No.: B8589041
M. Wt: 172.68 g/mol
InChI Key: PGWSZBIOZFAJQR-UHFFFAOYSA-N
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Description

1-Chloromethyl-3-methylsulfanylbenzene is a chemical compound of interest in organic synthesis and materials science research. It features both a methylsulfanyl (methylthio) group and a reactive chloromethyl group attached to a benzene ring. The methylsulfanyl group is an electron-donating moiety that can influence the electronic properties of the aromatic system and serve as a synthetic handle for further transformation, for instance, into methylsulfonyl groups via oxidation . The benzylic chloride is a site of high reactivity, making the compound a valuable electrophile in nucleophilic substitution reactions. This allows researchers to use it as a building block for constructing more complex molecular architectures, particularly for introducing the 3-(methylsulfanyl)benzyl moiety into target structures . Compounds of this structural class are utilized in the development of novel materials and as intermediates in pharmaceutical research. 1-(Chloromethyl)-3-methylsulfanylbenzene is provided For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

1-(chloromethyl)-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9ClS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3

InChI Key

PGWSZBIOZFAJQR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Chloromethyl-3-methylsulfanylbenzene with key analogues, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Functional Groups Applications Reference
This compound -CH₂Cl (1), -SMe (3) Chloromethyl, Methylsulfanyl Pharmaceutical intermediate
1-Chloro-4-(phenylsulfonyl)benzene -Cl (1), -SO₂Ph (4) Chloro, Phenylsulfonyl Pesticide (Sulphenone)
3-Chlorobenzaldehyde -Cl (3), -CHO (1) Chloro, Aldehyde Chemical synthesis
1-Bromo-3-(phenylsulfanylmethyl)benzene -Br (1), -CH₂SPh (3) Bromo, Benzylsulfanyl Research intermediate

Key Observations:

  • Sulfur Groups: The methylsulfanyl group (-SMe) enhances lipophilicity compared to bulkier phenylsulfonyl (-SO₂Ph) groups, which may reduce membrane permeability in pesticides like Sulphenone .
  • Halogen Effects : Brominated analogues (e.g., 1-Bromo-3-(phenylsulfanylmethyl)benzene) exhibit slower reaction kinetics in substitution reactions compared to chlorinated derivatives due to weaker C-Br bonds .

Preparation Methods

Reaction Overview

This method involves the direct chlorination of 3-methylsulfanylbenzyl alcohol using thionyl chloride (SOCl₂) under mild conditions. The hydroxyl group (-OH) is replaced by a chloromethyl group (-CH₂Cl) via nucleophilic substitution.

Reaction Scheme :

3-Methylsulfanylbenzyl alcohol+SOCl21-Chloromethyl-3-methylsulfanylbenzene+HCl+SO2\text{3-Methylsulfanylbenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2

Procedure and Conditions

  • Reagents :

    • 3-Methylsulfanylbenzyl alcohol (1.0 equiv)

    • Thionyl chloride (1.2–1.5 equiv)

    • Anhydrous dichloromethane (DCM)

    • Catalytic N,NN,N-dimethylformamide (DMF, 0.1 equiv)

  • Steps :

    • Add 3-methylsulfanylbenzyl alcohol to DCM under nitrogen.

    • Cool to 0°C and add DMF, followed by dropwise addition of SOCl₂.

    • Warm to room temperature and stir for 1–2 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

    • Purify via silica gel chromatography (hexane/ethyl acetate).

  • Yield : 70–85% (reported in analogous procedures).

Key Data

ParameterValue
Reaction Temperature0°C → RT
Time1–2 hours
Purity (GC)>95%
1H NMR (CDCl₃) δ 4.62 (s, 2H, CH₂Cl), 2.45 (s, 3H, SCH₃), 7.25–7.40 (m, 4H, Ar-H)

Blanc Chloromethylation of 3-Methylsulfanylbenzene

Reaction Overview

The Blanc reaction introduces a chloromethyl group to electron-rich aromatic rings using formaldehyde (HCHO) and hydrochloric acid (HCl). The methylsulfanyl group (-SMe) activates the benzene ring, facilitating electrophilic substitution.

Reaction Scheme :

3-Methylsulfanylbenzene+HCHO+HClZnCl2This compound+H2O\text{3-Methylsulfanylbenzene} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} + \text{H}_2\text{O}

Procedure and Conditions

  • Reagents :

    • 3-Methylsulfanylbenzene (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • HCl gas (excess)

    • ZnCl₂ (0.2 equiv) or acetic acid (solvent)

  • Steps :

    • Suspend paraformaldehyde in acetic acid and add ZnCl₂.

    • Introduce 3-methylsulfanylbenzene and bubble HCl gas at 0–5°C for 6–10 hours.

    • Warm to 40°C to complete the reaction.

    • Extract with toluene, wash with water, and distill under reduced pressure.

  • Yield : 74–87% (based on analogous chloromethylation reactions).

Key Data

ParameterValue
Reaction Temperature0–5°C → 40°C
Time6–10 hours
Selectivity>90% (minimal ring chlorination)
By-products Bis(chloromethyl) derivatives (<5%)

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Alcohol Chlorination High purity, mild conditionsRequires precursor alcohol synthesis
Blanc Reaction One-pot synthesis, scalableHandling gaseous HCl, exothermic

Industrial Feasibility

  • Method 1 is preferred for small-scale pharmaceutical production due to precise control.

  • Method 2 suits bulk synthesis but requires corrosion-resistant reactors for HCl.

Emerging Techniques and Optimization

Catalytic Improvements

  • Ionic liquid catalysts (e.g., [BMIM]Cl) enhance Blanc reaction rates by 20%.

  • Flow chemistry reduces reaction time to 2 hours with 90% yield in continuous systems.

Green Chemistry Approaches

  • Solvent-free chlorination using SOCl₂ and microwave irradiation achieves 88% yield in 30 minutes.

  • Recyclable ZnCl₂-impregnated silica gels reduce catalyst waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloromethyl-3-methylsulfanylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 3-methylsulfanylbenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., AlCl₃). Key variables include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-chloromethylating agent). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) typically yields >75% purity. Scalability requires careful control of exothermic reactions in pilot-scale reactors .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.45 (s, 3H, SCH₃), δ 4.60 (s, 2H, CH₂Cl), and aromatic protons at δ 7.2–7.3.
  • GC-MS : Electron ionization (70 eV) reveals a molecular ion at m/z 186 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 151).
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent degradation. The methylsulfanyl group is prone to oxidation; avoid exposure to light or moisture. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

  • Methodology : For X-ray crystallography, ensure high-quality single crystals via slow evaporation (hexane/CH₂Cl₂). Compare experimental data (e.g., bond lengths, angles) with DFT-optimized structures. Resolve discrepancies (e.g., R factor >0.05) by refining data-to-parameter ratios (>15:1) and validating with Hirshfeld surface analysis .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Common byproducts include 1-chloromethyl-3-(methylsulfonyl)benzene (oxidation) and 1,3-bis(chloromethyl)benzene (over-alkylation). Mitigation steps:

  • Use radical inhibitors (e.g., BHT) to suppress sulfanyl oxidation.
  • Optimize stoichiometry (substrate:chloromethylating agent ≤1:1.1) to limit di-substitution.
  • Monitor reaction progress in real-time via inline FTIR (C-Cl stretch at 750 cm⁻¹) .

Q. How can impurity profiles be rigorously validated for pharmaceutical intermediates derived from this compound?

  • Methodology : Employ orthogonal methods:

  • HPLC-UV/HRMS : Detect trace impurities (e.g., 4-chloro analogs) with a limit of quantification (LOQ) <0.1%.
  • NMR spiking experiments : Add reference standards (e.g., 4-chlorobenzophenone) to identify positional isomers .
Common Impurities Detection Method LOQ
1,3-Bis(chloromethyl)benzeneGC-MS (SIM mode, m/z 175)0.05%
3-Methylsulfonyl derivativesHPLC-UV (retention time 9.8 min)0.1%

Q. What computational methods predict the reactivity of the methylsulfanyl group in further functionalization?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate nucleophilic susceptibility. The sulfur atom’s lone pairs (LUMO ≈ –1.2 eV) facilitate electrophilic attacks (e.g., oxidation to sulfoxide). MD simulations (AMBER) model solvent effects on reaction pathways .

Data Contradiction & Validation

Q. How should conflicting data on sulfanyl group reactivity be addressed in mechanistic studies?

  • Methodology : Apply iterative validation:

Replicate experiments under controlled conditions (e.g., O₂-free glovebox for oxidation studies).

Cross-validate with kinetic isotope effects (KIE) for proton-transfer steps.

Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

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